

An In-depth Technical Guide to the Discovery and Development of PF-06649298

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Compound of Interest		
Compound Name:	PF-06649298	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **PF-06649298**, a potent and selective inhibitor of the sodium-coupled citrate transporter SLC13A5 (NaCT). It covers the discovery, mechanism of action, and key experimental data related to this compound, serving as a technical resource for professionals in the field of metabolic disease research and drug development.

Discovery and Rationale

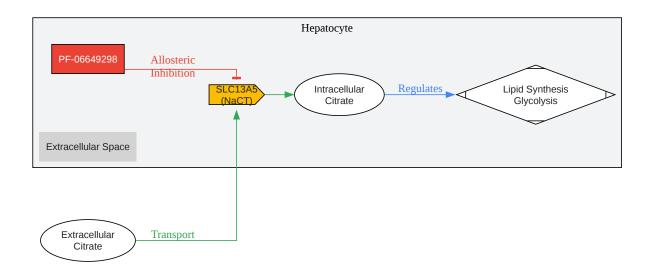
PF-06649298 was identified through a rational drug design approach aimed at developing inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5).[1] The inhibition of hepatic extracellular citrate uptake is a promising therapeutic strategy for metabolic diseases such as Type 2 diabetes and fatty liver disease.[2] In the liver, citrate is a crucial metabolic intermediate that links glycolysis and lipid synthesis.[2] By blocking SLC13A5, **PF-06649298** aims to modulate these pathways. The development of **PF-06649298** was based on a hydroxysuccinic acid scaffold.[1]

Mechanism of Action

PF-06649298 functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[2][3] Its inhibitory potency is significantly influenced by the concentration of the natural substrate, citrate.[2][4] In the absence of citrate, **PF-06649298** has been observed to have low-affinity substrate activity.[2] However, in the presence of citrate, its inhibitory effect is



enhanced, suggesting that it preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[3][5] It is proposed that the binding of **PF-06649298** locks the transporter in an inward-facing conformation, which prevents the release of sodium ions and halts the transport cycle.[3]



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Mechanism of SLC13A5 inhibition by PF-06649298.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and in vivo effects of **PF-06649298** and other relevant SLC13A5 inhibitors.

Table 1: In Vitro Potency and Selectivity of SLC13A5 Inhibitors



Compoun d	Target	Cell Line	IC50	Species	Selectivit y	Mechanis m of Action
PF- 06649298	SLC13A5 (NaCT)	HEK293 (overexpre ssing)	408 nM[4]	Human, Mouse	Selective for NaCT over NaDC1 and NaDC3 (>100 µM)	Allosteric, state- dependent inhibitor[3] [4]
Human SLC13A5 (NaCT)	Human Hepatocyte s	16.2 μM[4] [7]	Human			
Mouse SLC13A5 (NaCT)	Mouse Hepatocyte s	4.5 μM[4] [6]	Mouse	-		
Human SLC13A2 (NaDC1)	HEK293 (overexpre ssing)	>100 μM[4]	Human	-		
Human SLC13A3 (NaDC3)	HEK293 (overexpre ssing)	>100 µM[4]	Human	-		
PF- 06761281	Human SLC13A5 (NaCT)	Not Specified	More potent than PF- 06649298[4]	Human, Mouse	Partially selective over NaDC1 (13.2 µM) and NaDC3 (14.1 µM)	Allosteric, state- dependent inhibitor[2]



BI0138329 8	Human SLC13A5	HepG2	~24-60 nM[6]	Human	Highly selective for human SLC13A5; no activity against mouse NaCT[5][6]	Irreversible , non- competitive [6]
LBA-3	SLC13A5	Not Specified	67 nM[1]	Not Specified	Not Specified	Not Specified

Table 2: In Vivo Effects of PF-06649298

Animal Model	Dosage	Duration	Effects
High Fat Diet (HFD) Mice	250 mg/kg (p.o. twice a day)	21 days	Reversed glucose intolerance; Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to determine the inhibitory activity of compounds on the sodium-coupled citrate transporter.[6]

Materials:

- HepG2 cells or HEK293 cells overexpressing SLC13A5[4][6]
- Collagen-coated 24-well plates[6]



- Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4,
 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
- Wash Buffer (Choline-based): 140 mM choline chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
- [14C]-Citrate (radiolabeled)[6]
- Test compounds (e.g., PF-06649298)[6]
- Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)[6]
- Scintillation cocktail and counter[6]

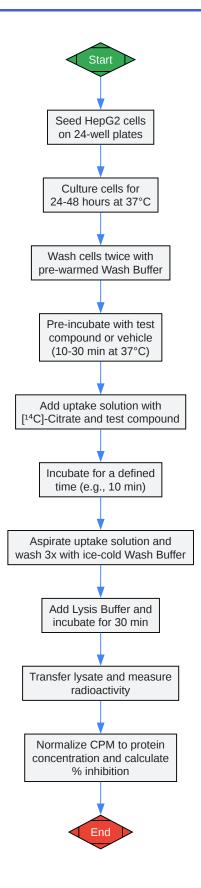
Procedure:

- Cell Seeding: Seed HepG2 cells onto collagen-coated 24-well plates to reach ~90% confluency on the day of the assay.[6]
- Cell Culture: Culture cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
 [6]
- Pre-incubation:
 - Aspirate the culture medium.[6]
 - Wash cells twice with 1 mL of pre-warmed Wash Buffer.[6]
 - Add 0.5 mL of Transport Buffer containing the desired concentration of the test compound or vehicle control.[6]
 - Incubate at 37°C for 10-30 minutes.[6]
- Uptake Initiation:
 - Prepare the uptake solution by adding [14 C]-citrate to the Transport Buffer (e.g., final concentration of 4 μ M).[6]



- Aspirate the pre-incubation solution.[6]
- Add 0.5 mL of the uptake solution (containing the test compound and [14C]-citrate) to initiate uptake.[6]
- Uptake Termination:
 - After a specific incubation time (e.g., 10 minutes), aspirate the uptake solution.[6]
 - Wash the cells three times with 1 mL of ice-cold Wash Buffer.
- Cell Lysis and Scintillation Counting:
 - Add 0.5 mL of Lysis Buffer and incubate for at least 30 minutes at room temperature.
 - Transfer the lysate to a scintillation vial.[6]
 - Add 5 mL of scintillation cocktail.[6]
 - Measure radioactivity in a scintillation counter.[6]
- Data Analysis:
 - Determine the protein concentration in each well using a standard protein assay.
 - Normalize the counts per minute (CPM) to the protein concentration to get the uptake rate.
 [6]
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.[6]





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Workflow for the [14C]-Citrate Uptake Assay.

Foundational & Exploratory





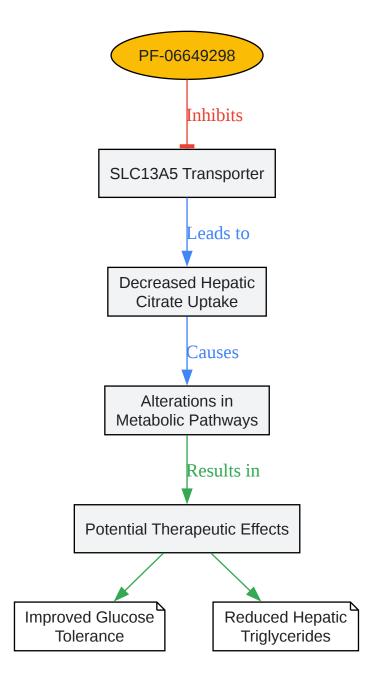
To confirm the specificity of **PF-06649298**, the [¹⁴C]-citrate uptake assay should be performed in parallel using HEK293 cells that individually overexpress other related transporters, such as SLC13A2 (NaDC1) and SLC13A3 (NaDC3).[4] A highly specific inhibitor like **PF-06649298** will demonstrate potent inhibition of SLC13A5-mediated uptake with minimal to no effect on the other transporters.[4] For a comprehensive assessment, **PF-06649298** should be screened against a broad panel of off-targets, including other transporters, GPCRs, ion channels, and kinases.[4]

This technique provides a direct measurement of the currents generated by the SLC13A5 transporter.[3]

Methodology:

- Individual cells expressing SLC13A5 are "patched" with a glass micropipette.[3]
- This allows for the control of the cell's membrane potential and the measurement of ion currents across the cell membrane.[3]
- The application of citrate to the extracellular solution induces an inward current, which is a direct result of sodium and citrate co-transport.[3]
- **PF-06649298** is then applied to the cell, and the reduction in the citrate-induced current is measured to quantify the inhibitory effect.[3]





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Logical relationship of **PF-06649298**'s action and effects.

Conclusion

PF-06649298 is a valuable chemical probe for studying the physiological roles of the SLC13A5 transporter. Its high potency and selectivity make it a critical tool for investigating the impact of citrate transport on cellular metabolism. The allosteric, state-dependent mechanism of action provides a nuanced approach to modulating transporter function. The data and protocols



presented in this guide offer a solid foundation for researchers and drug development professionals working on novel therapeutics for metabolic disorders.

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